2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride
Description
2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride is a positively charged isomer of caffeineThe compound is known for its stimulant properties, although its biological effects and properties in laboratory experiments are still being explored.
Properties
CAS No. |
34798-95-3 |
|---|---|
Molecular Formula |
C8H13ClN6 |
Molecular Weight |
228.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride typically involves the methylation of 2-amino-9H-purine. The reaction is carried out under controlled conditions using methylating agents such as methyl iodide or dimethyl sulfate. The reaction proceeds through nucleophilic substitution, where the amino group of 2-amino-9H-purine attacks the methylating agent, resulting in the formation of the trimethylated product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as hydroxide ions, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted purine derivatives .
Scientific Research Applications
2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying purine chemistry.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying nucleotide metabolism.
Medicine: Explored for its potential therapeutic properties, including its stimulant effects and possible use in treating certain medical conditions.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to adenosine receptors, leading to increased levels of cyclic AMP (cAMP) and subsequent activation of downstream signaling pathways. This results in various physiological effects, including increased alertness and stimulation.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known stimulant with similar structural features but different biological properties.
Theophylline: Another purine derivative with bronchodilator effects.
Theobromine: Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness
2-amino-N,N,N-trimethyl-9H-purin-6-aminium chloride is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties compared to other purine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
